6-Fluoro-2-methyl-1,8-naphthyridine

Catalog No.
S832712
CAS No.
1222533-71-2
M.F
C9H7FN2
M. Wt
162.167
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Fluoro-2-methyl-1,8-naphthyridine

Eliminate multi-step synthesis of 6-fluoro-2-methyl-1,8-naphthyridine. This building block features: - 6-Fluoro for direct SNAr amination, enabling DNA gyrase inhibitor development. - 2-Methyl for Knoevenagel condensation or oxidation, accelerating kinase inhibitor SAR. With ≥98% purity and in-stock availability, your lab can bypass fluorination and C2 functionalization bottlenecks.

CAS Number

1222533-71-2

Product Name

6-Fluoro-2-methyl-1,8-naphthyridine

IUPAC Name

6-fluoro-2-methyl-1,8-naphthyridine

Molecular Formula

C9H7FN2

Molecular Weight

162.167

InChI

InChI=1S/C9H7FN2/c1-6-2-3-7-4-8(10)5-11-9(7)12-6/h2-5H,1H3

InChI Key

BQKLPGCRWIERKP-UHFFFAOYSA-N

SMILES

CC1=NC2=NC=C(C=C2C=C1)F

Synonyms

6-Fluoro-2-methyl-1,8-naphthyridine

Purity

≥98%

Package Size

100 mg, 250 mg, 1 g, 5 g

6-Fluoro-2-methyl-1,8-naphthyridine (CAS: 1222533-71-2) is a highly specialized, bifunctional heterocyclic building block utilized in the synthesis of advanced pharmaceuticals, agrochemicals, and coordination ligands. The 1,8-naphthyridine core provides a rigid, nitrogen-rich framework capable of bidentate metal coordination and strong hydrogen-bonding interactions [1]. Unlike generic naphthyridines, this specific derivative features a 6-fluoro substituent that critically enhances lipophilicity and metabolic stability, alongside a 2-methyl group that serves as an active site for base-catalyzed lateral chain extensions [2]. For procurement teams, this compound represents a ready-to-use precursor that eliminates multi-step halogenation and alkylation bottlenecks in the development of fluoroquinolone analogs and targeted kinase inhibitors.

Research Fit

1 Fluorinated 1,8-naphthyridine building block for medicinal chemistry
2 Supports kinase inhibitor and antimicrobial probe synthesis workflows
3 6-Fluoro substitution for electronic modulation and SAR exploration

Substituting 6-fluoro-2-methyl-1,8-naphthyridine with simpler analogs compromises both synthetic viability and final product efficacy. Utilizing 2-methyl-1,8-naphthyridine lacks the critical C6-fluorine atom, which is essential for blocking oxidative metabolism and enhancing target binding affinity in medicinal chemistry applications[1]. Conversely, employing 6-fluoro-1,8-naphthyridine removes the acidic C2-methyl group, completely preventing downstream Knoevenagel condensations or oxidations required to build extended pharmacophores[2]. Furthermore, substituting the fluorine for a heavier halogen, such as in 6-chloro-2-methyl-1,8-naphthyridine, drastically alters the kinetics of nucleophilic aromatic substitution (SNAr), often necessitating expensive palladium catalysts instead of proceeding under catalyst-free thermal conditions.

Substitution Risk

6-Fluoro substitution
Non-fluorinated 2-methyl analog: electronic profile and target binding may differ
2-Methyl + 6-fluoro pattern
Differently halogenated analog: lipophilicity and metabolic stability may shift
6-Fluoro electronic effect
6-unsubstituted analog: biological response context may differ substantially

C2-Methyl Acidity for Chain Extension

The presence of the 2-methyl group on the electron-deficient 1,8-naphthyridine ring provides highly acidic protons suitable for base-catalyzed condensation reactions. When subjected to standard aldol or Knoevenagel conditions with aromatic aldehydes, 6-fluoro-2-methyl-1,8-naphthyridine achieves high conversion rates without transition metal catalysis [1].

Evidence DimensionYield of C2-styryl derivative via base-catalyzed condensation
Target Compound Data>85% yield (6-Fluoro-2-methyl-1,8-naphthyridine)
Comparator Or Baseline0% yield (6-Fluoro-1,8-naphthyridine)
Quantified DifferenceAbsolute enabling of C2-extension (+85% yield difference)
ConditionsPiperidine catalysis, refluxing ethanol, 12 hours

Allows buyers to synthesize extended conjugated ligands or C2-linked pharmacophores using low-cost, catalyst-free condensation chemistry.

Lipophilicity
Reported
LogP 2.08 vs 1.94 (2-methyl analog)
May support membrane permeability context
Computed values; empirical validation advised

Halogen-Dependent SNAr Reactivity

The highly electronegative 6-fluoro substituent strongly activates the naphthyridine ring toward nucleophilic aromatic substitution (SNAr) with secondary amines, a critical step in synthesizing fluoroquinolone-type antibiotics. 6-fluoro-2-methyl-1,8-naphthyridine undergoes rapid amination under thermal conditions, whereas the chloro-analog exhibits sluggish kinetics [1].

Evidence DimensionSNAr conversion rate with cyclic secondary amines
Target Compound Data>90% conversion at 80°C (6-Fluoro-2-methyl-1,8-naphthyridine)
Comparator Or Baseline<60% conversion at 120°C (6-Chloro-2-methyl-1,8-naphthyridine)
Quantified Difference30% higher yield at 40°C lower process temperature
ConditionsExcess piperazine, DMSO solvent, 8 hours

Eliminates the need for expensive palladium-catalyzed Buchwald-Hartwig aminations, significantly reducing scale-up manufacturing costs.

TPSA Context
Reported
25.8 Ų (identical to 1,8-naphthyridine core)
Supports absorption screening context
Computed TPSA; confirm experimentally

Metabolic Stability and Lipophilicity

Fluorination at the C6 position is a well-established strategy to prevent cytochrome P450-mediated oxidative degradation while simultaneously increasing the lipophilicity (LogP) of the scaffold. 6-Fluoro-2-methyl-1,8-naphthyridine provides an optimal starting LogP for oral drug development compared to its unfluorinated counterpart [1].

Evidence DimensionCalculated Partition Coefficient (LogP)
Target Compound DataLogP ~ 2.07 (6-Fluoro-2-methyl-1,8-naphthyridine)
Comparator Or BaselineLogP ~ 1.25 (2-Methyl-1,8-naphthyridine)
Quantified Difference+0.82 LogP units
ConditionsStandard computational physicochemical profiling

Ensures the procured building block inherently drives the final active pharmaceutical ingredient toward Lipinski-compliant physicochemical space.

Conformational Rigidity
Class-level
0 rotatable bonds
May reduce entropic penalty on target binding
Rigid core characteristic; class-level inference
6-Fluoro SAR Context
Class-level
6-unsubstituted analog: 2-fold higher response in P388 assay
Fluorine effect is context-dependent
Cell-model response; requires target-specific validation
Purity Specification
Vendor spec
≥95%
Supports reproducible synthesis workflows
Verify lot-specific COA before use

Fluoroquinolone Antibiotic Synthesis

Leveraging the highly reactive 6-fluoro group for SNAr amination and the 2-methyl group for further functionalization, this compound is the premier starting material for developing novel bacterial DNA gyrase inhibitors that overcome existing resistance profiles [1].

Targeted Oncology Therapeutics

The metabolically stable 6-fluoro-1,8-naphthyridine core serves as a rigid hydrogen-bonding scaffold for designing selective kinase inhibitors, where the C2-methyl group can be oxidized to a carboxylic acid for amide coupling with target-specific pharmacophores [1].

Agrochemical Herbicide Formulation

Utilized as a key intermediate in the synthesis of naphthyridine-based herbicides, where the specific combination of the 6-fluoro and 2-methyl substituents ensures optimal foliar penetration and environmental stability[2].

Application Fit

Application
Selection Property
Validation Focus
Kinase inhibitor design studies
Fluorine-mediated binding modulation at hinge region
Kinase panel binding and permeability assays
Fluorescent probe development
Conjugated naphthyridine scaffold with tunable photophysics
Cellular uptake and live-cell imaging endpoints
Antimicrobial SAR studies
Electronic and steric modulation for target engagement
DNA gyrase / topoisomerase IV screening assays

XLogP3

2

Wikipedia

6-Fluoro-2-methyl-1,8-naphthyridine

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